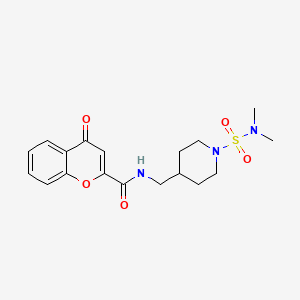

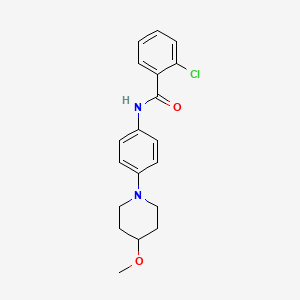

(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one” is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and more .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .Molecular Structure Analysis

Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The structure of compounds was determined with X-ray single-crystal diffraction, Hirshfeld surface analysis, and DFT studies at the B3LYP/6-311G (d,p) level of theory .Chemical Reactions Analysis

The chemical reactions of thiazolidine derivatives depend on the substitution on the heterocyclic thiazolidine ring . For example, Obydennov et al. synthesized 1,3-thiazolidin-4-one and pyrrolidine-2,3,5-trione motifs linked to (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives via an exocyclic C=C bond .科学的研究の応用

Biological Applications

The compound has been used as an intermediate for transition metal complexes with biological applications . It’s been found to have potential in physicochemical studies such as electronic absorption, molar absorptivity, oscillator strength, dipole moment, and fluorescent quantum yield .

Antibacterial Activity

The compound and its metal complexes have shown antibacterial activity against two Gram-positive and two Gram-negative bacteria . In fact, one of the compounds was found to be a better inhibitor of both types of tested bacteria compared to chloramphenicol .

Anticancer Activity

The compound has been used in the synthesis of highly functionalized thiazolidinone derivatives, which have shown promising anticancer activity . These derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .

Anticonvulsant and Sedative Agents

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives, which include the compound, were synthesized and evaluated for their anticonvulsant, sedative activity, and neurotoxicity . Some of these derivatives showed significant anticonvulsant activity in subsequent tests with weak toxicity .

Synthesis of Heterocyclic Compounds

The compound has been used as an intermediate for the formation of various heterocyclic compounds such as triazole, beta-lactam, thiazolidine-4-one .

Solubilization Studies

The compound has been used to study solubilization in different micelles and may be used as a probe or quencher to determine the critical micelle concentration (CMC) of SDS and CTAB .

将来の方向性

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

特性

IUPAC Name |

(5Z)-3-phenyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-22-14-9-12(10-15(23-2)17(14)24-3)11-16-18(21)20(19(25)26-16)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLABPWWTVGMJX-WJDWOHSUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-phenyl-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)

![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)

![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)

![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)

![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide](/img/structure/B2396112.png)